S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine
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Overview
Description
S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a diethoxyphosphorothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine typically involves multiple stepsThe final step involves coupling with L-cysteine under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine-substituted positions .
Scientific Research Applications
S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Triclopyr: A pyridine-based herbicide with similar structural features.
Fluroxypyr: Another pyridine derivative used as a herbicide.
Uniqueness
S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine is unique due to its specific substitution pattern and the presence of the diethoxyphosphorothioyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
870971-31-6 |
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Molecular Formula |
C12H17Cl2N2O5PS2 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3,5-dichloro-6-diethoxyphosphinothioyloxypyridin-2-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H17Cl2N2O5PS2/c1-3-19-22(23,20-4-2)21-10-7(13)5-8(14)11(16-10)24-6-9(15)12(17)18/h5,9H,3-4,6,15H2,1-2H3,(H,17,18)/t9-/m0/s1 |
InChI Key |
VIISYIPKZIMBJQ-VIFPVBQESA-N |
Isomeric SMILES |
CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)SCC(C(=O)O)N |
Origin of Product |
United States |
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